molecular formula C20H22N4O3S B5051101 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide

2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B5051101
M. Wt: 398.5 g/mol
InChI Key: COYOAFAEHHOIHX-UHFFFAOYSA-N
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Description

The compound “2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a benzene ring . The molecule also contains a methoxy group (-OCH3), a thioether group (-S-), and an acetamide group (CH3CONH2).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, with the various substituents (methoxy, thioether, acetamide) attached at the specified positions. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many benzimidazole derivatives have biological activity and are used in medicine. For example, some benzimidazoles are used as antiparasitic drugs .

properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-16-6-7-17-18(12-16)23-20(22-17)28-13-19(25)21-14-2-4-15(5-3-14)24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYOAFAEHHOIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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